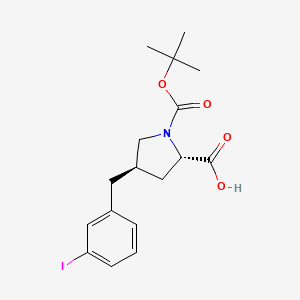

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid

説明

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group, an iodinated benzyl group, and a carboxylic acid group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Iodination of the Benzyl Group: The iodinated benzyl group is introduced through a halogenation reaction, often using iodine or an iodine-containing reagent.

Coupling Reactions: The final step involves coupling the iodinated benzyl group with the pyrrolidine ring, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carboxylic acid to an alcohol.

Substitution: The iodinated benzyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzyl derivatives.

科学的研究の応用

Medicinal Chemistry Applications

- Drug Development : The compound's structural features make it a valuable building block in the synthesis of various pharmaceuticals. Its ability to inhibit certain cytochrome P450 enzymes (CYP2C19, CYP2C9, and CYP3A4) indicates potential applications in drug metabolism studies and the design of enzyme inhibitors .

- Prodrug Design : The tert-butoxycarbonyl (Boc) group is commonly used in prodrug formulations to enhance solubility and bioavailability. This compound can be utilized to create prodrugs for targeted delivery systems, particularly in cancer therapy where selective activation is crucial.

- Peptide Synthesis : Its pyrrolidine structure allows for incorporation into peptide chains, making it useful in the synthesis of cyclic peptides or as a part of peptide mimetics that can enhance biological activity or stability against enzymatic degradation .

Organic Synthesis Applications

- Chiral Synthesis : The compound's chiral centers (2S and 4R) make it an important intermediate in asymmetric synthesis. It can serve as a chiral auxiliary or ligand in various catalytic reactions, facilitating the production of enantiomerically pure compounds .

- Functionalization Reactions : The presence of the iodine atom on the benzyl group allows for further functionalization, such as nucleophilic substitution reactions. This property can be exploited to introduce additional functional groups that may enhance biological activity or alter physicochemical properties .

Case Study 1: Synthesis of Anticancer Agents

In a study focused on developing new anticancer agents, researchers utilized (2S,4R)-1-(tert-butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid as a key intermediate to synthesize novel pyrrolidine derivatives with enhanced cytotoxicity against cancer cell lines. The incorporation of the iodine substituent was found to improve the binding affinity to target proteins involved in tumor growth regulation.

Case Study 2: Development of Cyclic Peptides

Another research project explored the use of this compound in synthesizing cyclic peptides that exhibited increased resistance to proteolytic enzymes. By integrating this compound into the peptide backbone, researchers were able to enhance stability and bioactivity, leading to promising results in preclinical trials.

作用機序

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, while the iodinated benzyl group can participate in halogen bonding and other interactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall reactivity and binding affinity.

類似化合物との比較

Similar Compounds

(2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid: Similar structure but lacks the iodine atom.

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-chlorobenzyl)pyrrolidine-2-carboxylic acid: Similar structure with a chlorine atom instead of iodine.

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-bromobenzyl)pyrrolidine-2-carboxylic acid: Similar structure with a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid imparts unique reactivity and binding properties compared to its analogs with different halogen atoms. Iodine’s larger atomic size and polarizability can enhance interactions with biological targets and influence the compound’s overall behavior in chemical reactions.

生物活性

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-3-iodobenzyl-pyrrolidine, is a pyrrolidine derivative with significant potential in medicinal chemistry. Its unique structural features make it a candidate for various biological activities, particularly in the fields of anticancer and antimicrobial research.

- Molecular Formula : C17H22INO4

- Molecular Weight : 431.27 g/mol

- CAS Number : 959580-93-9

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in anticancer and antimicrobial domains. The following sections detail its effects based on various studies.

Anticancer Activity

Recent studies have characterized the anticancer properties of related pyrrolidine derivatives, providing insights into the potential efficacy of this compound.

Case Study: Anticancer Efficacy

In a study evaluating several pyrrolidine derivatives against A549 human lung adenocarcinoma cells, it was found that compounds with similar structures exhibited varying degrees of cytotoxicity. The study utilized an MTT assay to assess cell viability post-treatment:

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| Control (Cisplatin) | 50 | 10 |

| Compound from study | 78–86 | N/A |

| Compound with 4-Cl substitution | 64 | N/A |

| Compound with 4-Br substitution | 61 | N/A |

The results indicated that while the compound derived from this compound showed moderate activity, modifications such as halogen substitutions significantly enhanced anticancer properties by reducing cell viability more effectively than the parent compound .

Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has also been explored. A screening against multidrug-resistant pathogens revealed promising results:

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Staphylococcus aureus (MRSA) | 8 µg/mL |

These findings suggest that the compound may possess significant antimicrobial activity against clinically relevant pathogens, making it a candidate for further development in antibiotic therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by its structural components. The presence of the tert-butoxycarbonyl group and the iodine substitution on the benzyl moiety are critical for enhancing its biological efficacy.

Key Findings:

- Iodine Substitution : Enhances lipophilicity and may improve interaction with cellular membranes.

- Boc Group : Provides stability and may affect the compound's solubility and absorption characteristics.

特性

IUPAC Name |

(2S,4R)-4-[(3-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQERMIXCSDCMKD-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376052 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959580-93-9 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。